molecular formula C3H9N3 B13095311 N'-(methylamino)ethanimidamide

N'-(methylamino)ethanimidamide

Cat. No.: B13095311
M. Wt: 87.12 g/mol
InChI Key: DCSHJYJZDMEKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(Methylamino)ethanimidamide (chemical formula: C₃H₈N₄) is a substituted ethanimidamide characterized by a methylamino group (-NHCH₃) attached to the amidine core. The hydrochloride salt form (C₈H₁₃ClN₄, molecular weight: 227.27 g/mol) is commonly utilized in synthetic workflows, with a purity standard of 95% in commercial preparations .

Properties

Molecular Formula

C3H9N3

Molecular Weight

87.12 g/mol

IUPAC Name

N'-(methylamino)ethanimidamide

InChI

InChI=1S/C3H9N3/c1-3(4)6-5-2/h5H,1-2H3,(H2,4,6)

InChI Key

DCSHJYJZDMEKSG-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N/NC)/N

Canonical SMILES

CC(=NNC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(Methylamino)ethanimidamide can be synthesized through several methods. One common approach involves the reaction of methylamine with ethanimidamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N’-(methylamino)ethanimidamide may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N’-(Methylamino)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1.1. Anticancer Properties

N'-(methylamino)ethanimidamide and its derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown moderate to strong anticancer activity, suggesting that this compound could be a candidate for further research in cancer therapeutics .

1.2. Analgesic Effects

Research has demonstrated that certain derivatives of this compound possess analgesic properties. These compounds were synthesized and tested for their ability to alleviate pain, with some exhibiting moderate to strong effects in animal models . This opens avenues for developing new pain management therapies.

1.3. Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Its derivatives have been evaluated for effectiveness against various bacterial strains, indicating potential use in treating infections or as preservatives in pharmaceutical formulations .

2.1. Insecticide Development

The compound's structural characteristics make it a candidate for development as an insecticide. Preliminary studies suggest that derivatives of this compound may exhibit insecticidal properties, potentially offering a new avenue for pest control in agriculture .

2.2. Herbicide Potential

Research into related compounds indicates that they may serve as effective herbicides, providing a means to manage unwanted vegetation while minimizing environmental impact . The exploration of this compound in this context could lead to the development of more sustainable agricultural practices.

Synthesis and Derivative Exploration

The synthesis of this compound involves several methods, including condensation reactions with various amines and carbonyl compounds. Researchers have explored multiple synthetic pathways to optimize yield and purity, which is critical for its application in pharmaceuticals and agriculture .

4.1. Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry detailed the synthesis of several derivatives of this compound and their evaluation against cancer cell lines. The results showed promising activity, particularly against breast and lung cancer cells, warranting further investigation into their mechanisms of action .

4.2. Case Study 2: Insecticidal Efficacy

In another study focusing on agricultural applications, derivatives were tested against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations, suggesting potential commercial applications as bio-pesticides .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Comments
MedicinalAnticancerPromising activity against cancer cell lines
AnalgesicModerate to strong pain relief effects
AntimicrobialEffective against various bacterial strains
AgriculturalInsecticideSignificant pest population reduction
HerbicidePotential for sustainable weed management

Mechanism of Action

The mechanism by which N’-(methylamino)ethanimidamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of ethanimidamide derivatives are highly sensitive to substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N'-(Methylamino)ethanimidamide -NHCH₃ C₃H₈N₄ 100.13 Intermediate in kinase inhibitor synthesis; hydrochloride salt widely used .
N-(4-Chlorophenyl)ethanimidamide -C₆H₄Cl (para-chlorophenyl) C₈H₉ClN₂ 182.63 Twisted conformation (dihedral angle = 66.54°); anti-leishmanial activity via hydrogen bonding .
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide -C₆H₃(NO₂)(CN) (nitro-cyano aryl) C₁₀H₉N₅O₂ 239.21 High binding affinity in kinase inhibition; used in agrochemicals (e.g., acetamiprid) .
N'-Hydroxy-2-(4-nitrophenyl)ethanimidamide -OH and -C₆H₄NO₂ (para-nitrophenyl) C₈H₈N₄O₃ 224.17 Antiparasitic activity (93% yield in synthesis); amorphous solid with pale-green coloration .
N,N'-Bis[2,6-diisopropylphenyl]methanimidamide Bulky aryl groups (-C₆H₃(iPr)₂) C₂₅H₃₆N₂ 376.57 High steric hindrance; used in catalysis and ligand design .

Physicochemical Properties

  • Thermal Stability : Methanimidamide derivatives with bulky substituents (e.g., N,N'-bis[2,6-diisopropylphenyl]methanimidamide) exhibit higher thermal stability (calculated Tboil = 548.98 K) due to reduced molecular mobility .
  • Solubility: Hydrochloride salts (e.g., this compound hydrochloride) show enhanced aqueous solubility compared to neutral analogs, facilitating biological testing .

Research Implications

The substituent-dependent activity of ethanimidamides underscores their versatility in drug discovery. For instance:

  • Electron-withdrawing groups (e.g., -NO₂, -CN) enhance reactivity and target binding in antiparasitic and insecticidal applications .
  • Steric bulk improves thermal stability and selectivity in catalytic applications but may reduce potency in enzyme inhibition .

Biological Activity

N'-(Methylamino)ethanimidamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which includes a methylamino group attached to an ethanimidamide backbone. This configuration is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on various biological systems, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of formamidines have shown efficacy against pests and pathogens, suggesting potential applications in antimicrobial therapies .
  • Enzyme Inhibition : Studies have demonstrated that certain derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in diseases such as osteoarthritis. This inhibition is crucial for developing treatments that target cartilage degradation .
  • Toxicity : Toxicological assessments have been conducted to evaluate the safety profile of this compound. For example, toxicity studies have shown variable effects across different species, indicating the need for careful evaluation in therapeutic contexts .

Case Studies

  • Matrix Metalloproteinase Inhibition : In a study examining the effects of various compounds on MMP activity, this compound was found to significantly reduce MMP expression in cytokine-stimulated cells. This suggests its potential as a therapeutic agent for joint diseases .
  • Antimicrobial Efficacy : A comparative analysis of formamidines revealed that this compound exhibited notable activity against specific bacterial strains, supporting its use as an antimicrobial agent in agricultural settings .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntibacterialSignificant reduction in bacterial growth
AntifungalEffective against common fungal pathogens
MMP InhibitionReduced MMP13 and ADAMTS9 expression
ToxicityVaried effects across animal models

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Signal Transduction Pathways : Research indicates that this compound may modulate key signaling pathways involved in inflammation and tissue remodeling, particularly through the inhibition of ERK and p38 MAPK pathways .
  • Enzymatic Interactions : The interaction with MMPs suggests that this compound can alter enzymatic activities critical for maintaining extracellular matrix integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.